molecular formula C7H7Br B570226 4-Bromotoluene-2,3,5,6-D4 CAS No. 112484-85-2

4-Bromotoluene-2,3,5,6-D4

Cat. No. B570226
Key on ui cas rn: 112484-85-2
M. Wt: 175.061
InChI Key: ZBTMRBYMKUEVEU-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05728846

Procedure details

To a mixture of Mg metal (650 mg, 27 mmol) in THF (20 mL) was added 4-bromotoluene (5.3 g, 31 mmol) in THF (40 mL). The mixture was stirred for 2 hours at ambient temperature and heated to 70° C. for 30 minutes. After cooling to ambient temperature, 3,4-dihydro-4,4-dimethyl-7-bromo-1(2H)-naphthalenone (Compound A) (2.1 g, 8 mmol), in THF (5 mL) was added and heated to 70° C. for 24 hours. The mixture was cooled to ambient temperature and the reaction was quenched by addition of H2O. The mixture was diluted with ether:ethylacetate (1:1, 100 mL) and washed with saturated NH4Cl (15 mL), water (10 mL) and brine (10 mL). The organic layer was dried with MgSO4. Solvent was removed under reduced pressure to afford the crude product as an off. The product was dissolved in THF (20 mL). To this solution p-toleune sulfonic acid (pTSA) (35 mg) was added and the mixture was refluxed for 16 hours. The mixture was cooled to ambient temperature, diluted with ethylacetate (160 mL), washed with 10% NaHCO3 (20 mL), brine (20 mL), dried with MgSO4 and the solvent wasremoved by evaporation. Purification by chromatography on silica gel gave the title compound as a white solid.
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
650 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
sulfonic acid
Quantity
35 mg
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][C:10]1([CH3:22])[C:19]2[C:14](=[CH:15][C:16]([Br:20])=[CH:17][CH:18]=2)[C:13](=O)[CH2:12][CH2:11]1>C1COCC1.C(OC(=O)C)C>[C:5]1([CH3:8])[CH:6]=[CH:7][C:2]([C:13]2[C:14]3[C:19](=[CH:18][CH:17]=[C:16]([Br:20])[CH:15]=3)[C:10]([CH3:22])([CH3:9])[CH2:11][CH:12]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OC(C)=O
Step Two
Name
Mg
Quantity
650 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.1 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
sulfonic acid
Quantity
35 mg
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by addition of H2O
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether:ethylacetate (1:1, 100 mL)
WASH
Type
WASH
Details
washed with saturated NH4Cl (15 mL), water (10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude product as an off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to ambient temperature
WASH
Type
WASH
Details
washed with 10% NaHCO3 (20 mL), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent wasremoved by evaporation
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=CCC(C2=CC=C(C=C12)Br)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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